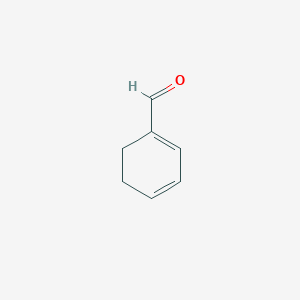
Cyclohexa-1,3-diene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexa-1,3-diene-1-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. This compound is a highly reactive and versatile intermediate that can be used to synthesize a wide range of organic compounds with diverse structures and properties.
Mécanisme D'action
The mechanism of action of Cyclohexa-1,3-diene-1-carbaldehyde is complex and depends on the specific reaction it is involved in. In general, this compound acts as a highly reactive electrophile that can undergo a variety of addition, elimination, and substitution reactions with other organic molecules.
Effets Biochimiques Et Physiologiques
Cyclohexa-1,3-diene-1-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some cytotoxic activity against cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclohexa-1,3-diene-1-carbaldehyde in lab experiments is its high reactivity and versatility, which allows for the synthesis of a wide range of organic compounds. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions and product mixtures.
Orientations Futures
There are many potential future directions for research on Cyclohexa-1,3-diene-1-carbaldehyde. One area of interest is the development of new synthetic methods that can improve the efficiency and selectivity of its reactions. Another area of interest is the exploration of its potential as a drug candidate for the treatment of cancer and other diseases. Finally, research on the environmental impact of Cyclohexa-1,3-diene-1-carbaldehyde and its derivatives is also an important area of future research.
Méthodes De Synthèse
Cyclohexa-1,3-diene-1-carbaldehyde can be synthesized using a variety of methods, including the reaction of cyclohexadiene with an oxidizing agent such as potassium permanganate or ozone. Another common method involves the reaction of cyclohexenone with a reducing agent such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Cyclohexa-1,3-diene-1-carbaldehyde has been widely used as a building block in organic synthesis due to its high reactivity and versatility. It can be used to synthesize a variety of organic compounds, including alcohols, aldehydes, ketones, and carboxylic acids. In addition, this compound has been used as a key intermediate in the synthesis of natural products and pharmaceuticals.
Propriétés
Numéro CAS |
1121-54-6 |
|---|---|
Nom du produit |
Cyclohexa-1,3-diene-1-carbaldehyde |
Formule moléculaire |
C7H8O |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
cyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-2,4,6H,3,5H2 |
Clé InChI |
LQXUYPKOOOUVJB-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)C=O |
SMILES canonique |
C1CC(=CC=C1)C=O |
Synonymes |
1,3-Cyclohexadiene-1-carbaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



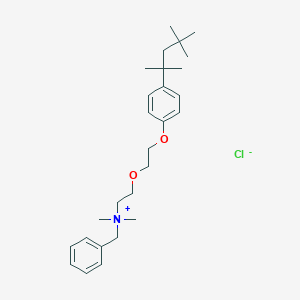
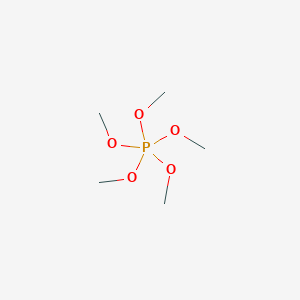
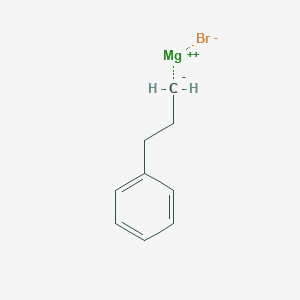
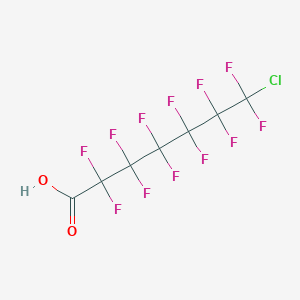
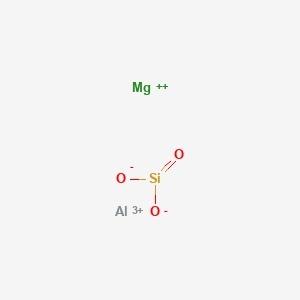
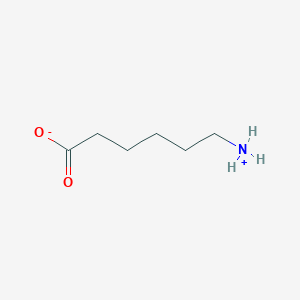

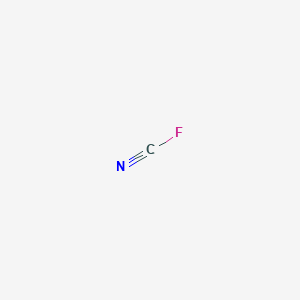
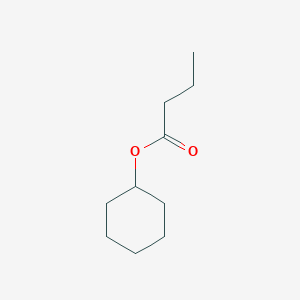
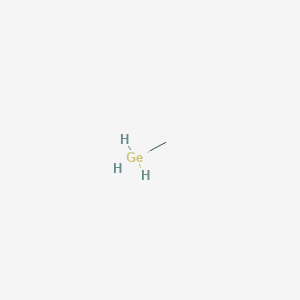
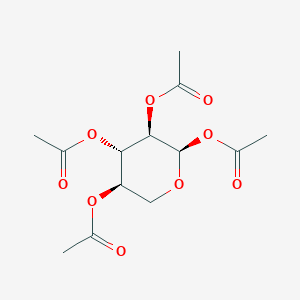
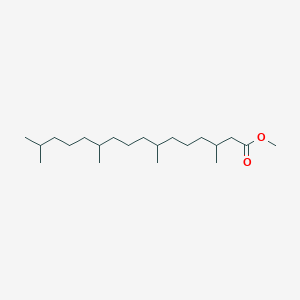

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)